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Compound of Interest

Compound Name: 3-[(Dimethylamino)methyl]phenol

Cat. No.: B1593381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-
[(Dimethylamino)methyl]phenol (CAS No. 60760-04-5), a substituted phenol of interest in

various chemical and pharmaceutical research areas. Due to the limited availability of public

spectroscopic data for this specific isomer, this document focuses on its synthesis, predicted

chemical properties, and essential safety information. A detailed experimental protocol for its

preparation via the Mannich reaction is presented, along with a visualization of the reaction

pathway. This guide serves as a foundational resource for researchers intending to synthesize

and utilize 3-[(Dimethylamino)methyl]phenol in their work.

Introduction
3-[(Dimethylamino)methyl]phenol is an organic compound featuring a phenol ring substituted

with a dimethylaminomethyl group at the meta position. This structure is characteristic of a

Mannich base, which are known for their applications as synthetic intermediates, catalysts, and

in the development of biologically active molecules. The presence of both a phenolic hydroxyl

group and a tertiary amine group imparts unique chemical properties, making it a subject of

interest for further functionalization and incorporation into more complex molecular

architectures.
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While extensive spectroscopic data for the ortho- and para- isomers, as well as the

polysubstituted 2,4,6-tris(dimethylaminomethyl)phenol, are available, detailed experimental

spectra for 3-[(Dimethylamino)methyl]phenol are not widely published in scientific literature

or databases. This guide, therefore, aims to provide the necessary theoretical and practical

information to enable researchers to synthesize and characterize this compound.

Chemical Identity and Properties
Summarized below are the key identifiers and predicted properties for 3-
[(Dimethylamino)methyl]phenol.

Property Value

IUPAC Name 3-[(dimethylamino)methyl]phenol

CAS Number 60760-04-5

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

InChI Key HXMWGMZZNGHVPQ-UHFFFAOYSA-N

Canonical SMILES CN(C)CC1=CC=CC(O)=C1

Predicted LogP 1.5 (approx.)

Predicted Boiling Point ~250-270 °C (at 760 mmHg)

Predicted Melting Point Not readily available

Spectroscopic Data
As of the date of this document, detailed and verified public domain spectroscopic data (¹H

NMR, ¹³C NMR, Mass Spectrometry, and comprehensive IR) for 3-
[(Dimethylamino)methyl]phenol are not available. Commercial suppliers may possess this

data, and it is recommended to request it upon purchase. For researchers synthesizing this

compound, the following are expected spectral characteristics based on its structure:
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¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns indicative of

meta-substitution), a singlet for the methylene bridge protons, a singlet for the N-methyl

protons, and a broad singlet for the phenolic hydroxyl proton.

¹³C NMR: Resonances for the six aromatic carbons (four distinct signals due to symmetry),

one for the methylene carbon, and one for the N-methyl carbons.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-H

stretches of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-N

stretching.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 151.21,

along with characteristic fragmentation patterns.

Synthesis via the Mannich Reaction
3-[(Dimethylamino)methyl]phenol is synthesized via the Mannich reaction, a classic method

in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.

Reaction Pathway
The synthesis involves the reaction of phenol with formaldehyde and dimethylamine. The

reaction proceeds through the formation of an Eschenmoser-like salt (iminium ion) from

dimethylamine and formaldehyde, which then acts as an electrophile in an electrophilic

aromatic substitution reaction with the phenol ring.
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Caption: Mannich reaction pathway for the synthesis of 3-[(Dimethylamino)methyl]phenol.

Experimental Protocol
This is a general procedure and may require optimization.

Materials:

Phenol

Dimethylamine (e.g., 40% aqueous solution)

Formaldehyde (e.g., 37% aqueous solution)

Ethanol or another suitable solvent

Hydrochloric acid (for pH adjustment)

Sodium hydroxide (for neutralization)

Dichloromethane or other suitable extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary

evaporator.

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve phenol in

ethanol.

Cool the mixture in an ice bath and slowly add dimethylamine solution, followed by the

dropwise addition of formaldehyde solution while maintaining the low temperature.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat to reflux for several hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and acidify with

hydrochloric acid.

Wash the acidic mixture with a nonpolar solvent to remove any unreacted phenol.

Basify the aqueous layer with a sodium hydroxide solution until a pH of ~9-10 is reached.

Extract the product from the aqueous layer with dichloromethane or another suitable organic

solvent.

Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate,

filter, and remove the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by column chromatography or distillation under reduced

pressure to isolate the 3-isomer from the ortho- and para- isomers that are also formed.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-[(Dimethylamino)methyl]phenol is not widely

available, the safety precautions should be based on those for structurally similar compounds

like substituted phenols and tertiary amines.
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General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.

May cause skin irritation and serious eye damage.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection. Work in a well-ventilated area or under a chemical fume hood.

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly

after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

oxidizing agents.

Potential Applications
While specific applications for 3-[(Dimethylamino)methyl]phenol are not extensively

documented, compounds of this class are valuable in several areas of research and

development:

Pharmaceutical Synthesis: The phenolic and amine functionalities provide reactive handles

for the synthesis of more complex molecules with potential biological activity.

Catalysis: The tertiary amine can act as a base or nucleophilic catalyst in various organic

reactions.

Polymer Chemistry: Can be used as a monomer or a curing agent in the production of resins

and polymers.

Conclusion
3-[(Dimethylamino)methyl]phenol is a valuable synthetic target for researchers in organic

chemistry and drug discovery. Although detailed spectroscopic data is scarce in the public

domain, this guide provides the essential information for its synthesis via the Mannich reaction,

along with crucial safety and handling guidelines. It is anticipated that as research involving this

compound progresses, more comprehensive data will become available to the scientific

community. Researchers are encouraged to perform thorough characterization of the

synthesized product to confirm its identity and purity.
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To cite this document: BenchChem. [An In-depth Technical Guide to 3-
[(Dimethylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593381#spectroscopic-data-for-3-dimethylamino-
methyl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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